molecular formula C10H8FN3O B2363767 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1437485-36-3

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2363767
CAS RN: 1437485-36-3
M. Wt: 205.192
InChI Key: INKKYBNZDJPPJK-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring . It is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C16H12FN3O . The compound has a molecular weight of 295.319 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string representation is Nc1c(cnn1-c2ccc(F)cc2)C(=O)c3ccccc3 , which provides a way to visualize its molecular structure.

Safety and Hazards

While specific safety data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKKYBNZDJPPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (110, R1=4-Fluorophenyl) (56.2 g, 278 mmol), acetic acid (270 mL), water (75 mL) and Raney 2400 Nickel slurry in water (15 g, 278 mmol) was shaken under about 30 psi hydrogen at about 20°-25° C. for about 8 h. The mixture was filtered through a pad of Celite®. The contents of the reaction vessel were transferred with acetic acid (150 mL) and the pad was washed with an additional portion of acetic acid (200 mL). The filtrate was concentrated under reduced pressure to give a slurry. Water (300 mL) was added then the mixture was stirred for about 15 min. The mixture was cooled in an ice/water bath then basified with 5 N aq. NaOH. After stirring for about 20 min in the ice/water bath the solids were collected by filtration and washed with water (100 mL).
Quantity
56.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
300 mL
Type
solvent
Reaction Step Four

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